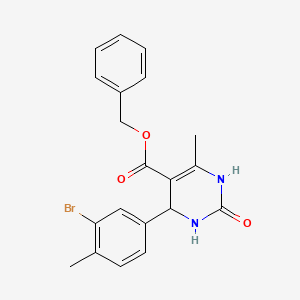![molecular formula C23H23ClN2O B4162701 1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride](/img/structure/B4162701.png)
1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride
Vue d'ensemble
Description
1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride, also known as BIBX 1382, is a small molecule compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the class of benzimidazole derivatives and has been found to exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mécanisme D'action
1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride 1382 works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and survival, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride 1382 has been found to exhibit potent inhibitory activity against the EGFR tyrosine kinase, with IC50 values in the nanomolar range. This molecule has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition, 1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride 1382 has been found to induce apoptosis and cell cycle arrest in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride 1382 in lab experiments is its potent inhibitory activity against the EGFR tyrosine kinase. This makes it an ideal tool for studying the role of the EGFR pathway in cancer development and progression. However, one limitation of using 1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride 1382 is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride 1382. One potential area of research is the development of more potent and selective EGFR inhibitors based on the structure of 1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride 1382. Another area of research is the investigation of the combination of 1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride 1382 with other anticancer agents for the treatment of various types of cancers. Finally, the study of the mechanism of resistance to 1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride 1382 may provide insights into the development of more effective cancer therapies.
Applications De Recherche Scientifique
1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride 1382 has been extensively studied for its potential therapeutic applications in cancer treatment. The EGFR pathway is known to be involved in the development and progression of various types of cancers, including lung, breast, and head and neck cancers. 1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride 1382 has been found to inhibit the activation of the EGFR pathway, thereby preventing the proliferation and survival of cancer cells.
Propriétés
IUPAC Name |
1-[4-(2-phenylphenoxy)butyl]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O.ClH/c1-2-10-19(11-3-1)20-12-4-7-15-23(20)26-17-9-8-16-25-18-24-21-13-5-6-14-22(21)25;/h1-7,10-15,18H,8-9,16-17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTAMSGQIZMFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCCN3C=NC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162630.png)
![4-benzoylbenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4162645.png)
![3,3'-[(5-bromo-2-hydroxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4162657.png)
![1-[2-(3-tert-butylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162661.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4162667.png)
![1-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4162674.png)
![N'-[3-(2-allyl-4-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162678.png)

![1-{2-[4-(benzyloxy)phenoxy]ethoxy}-2,5-pyrrolidinedione](/img/structure/B4162697.png)
![4-[(4-nitrophenyl)thio]benzyl isonicotinate](/img/structure/B4162699.png)

![5-oxo-N-[2-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4162710.png)
![4-chloro-N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4162718.png)
